N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzamide core linked to an indolin-6-yl moiety modified with a furan-2-carbonyl group. The 3,4,5-trimethoxybenzamide group is a common pharmacophore in antitubulin and anticancer agents, while the furan and indole substituents may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-28-19-11-15(12-20(29-2)21(19)30-3)22(26)24-16-7-6-14-8-9-25(17(14)13-16)23(27)18-5-4-10-31-18/h4-7,10-13H,8-9H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPAPYUXDVURLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indoline moiety with a furan-2-carbonyl group and a trimethoxybenzamide structure, which may contribute to its pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the indoline core followed by the introduction of the furan-2-carbonyl and trimethoxybenzamide groups. Specific catalysts and reaction conditions are optimized for yield and purity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. It may act as a tyrosine kinase inhibitor, which is crucial in many cancer pathways. The binding affinity to specific targets has been assessed through various biochemical assays.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 25 µg/mL | |
| S. aureus | 15 µg/mL | |
| P. aeruginosa | 30 µg/mL |
Case Study 1: In Vivo Efficacy Against Ovarian Cancer
A study conducted on ovarian cancer xenografts in nude mice showed that treatment with this compound resulted in a tumor growth suppression rate of approximately 100% after two weeks of treatment. This highlights its potential as a therapeutic agent in oncology .
Case Study 2: Synergistic Effects with Other Agents
Research has indicated that when combined with conventional chemotherapy agents, this compound enhances the overall efficacy against resistant cancer cell lines. The combination therapy demonstrated improved survival rates in preclinical models compared to monotherapy .
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of indole derivatives with furan-2-carbonyl and trimethoxybenzamide moieties. The resulting compound features a complex structure that may exhibit unique reactivity and biological properties.
Anticancer Properties
Research indicates that indole derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with indole structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Some studies report that indole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating their utility in managing inflammatory diseases .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
| Parameter | Value |
|---|---|
| IC50 (μM) | 15 |
| Apoptosis Induction | Yes |
| Mechanism | Mitochondrial pathway |
Case Study 2: Antibacterial Activity
In another study, the antibacterial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both strains, indicating moderate antibacterial activity. The study suggested that the compound disrupts bacterial cell wall integrity .
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
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The benzamide group undergoes acid- or base-catalyzed hydrolysis to yield 3,4,5-trimethoxybenzoic acid and the indoline-furan amine intermediate.
Functionalization of the Furan Ring
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The furan moiety participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C).
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Product : Bicyclic adducts with potential applications in medicinal chemistry.
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Oxidation of Indoline
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The indoline nitrogen is susceptible to oxidation with m-chloroperbenzoic acid (mCPBA) or KMnO₄, forming the corresponding indole derivative.
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Conditions : mCPBA (1.2 equiv) in CH₂Cl₂ at 0°C → rt.
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Yield : 70–75%.
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Demethylation of Trimethoxy Groups
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Treatment with BBr₃ in CH₂Cl₂ selectively removes methyl groups from the 3,4,5-trimethoxybenzamide moiety, generating catechol derivatives.
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Application : Enhances solubility and hydrogen-bonding capacity for biological studies.
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Reactivity in Medicinal Chemistry Context
The compound’s structural features enable interactions with biological targets:
Enzyme Inhibition
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The trimethoxybenzamide group mimics ATP-binding motifs, enabling kinase inhibition (e.g., CDK2, EGFR).
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IC₅₀ : 0.2–1.5 µM in enzyme assays.
Anticancer Activity
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In vitro studies show apoptosis induction in HeLa and MCF-7 cell lines (EC₅₀ = 3–8 µM).
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Mechanism : DNA intercalation and topoisomerase II inhibition.
Stability and Degradation
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Photodegradation : UV light (254 nm) induces cleavage of the furan ring, forming quinone-like byproducts.
Analytical Characterization
Industrial-Scale Considerations
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural analogs, their synthesis, physical properties, and substituent effects.
Table 1: Structural and Physical Properties of Selected 3,4,5-Trimethoxybenzamide Derivatives
*TMB: 3,4,5-Trimethoxybenzamide
Structural Variations and Impact on Properties
Core Modifications :
- Propen-2-yl Linker: Compounds 4a, 4c, and 2b feature a propen-2-yl group between the furan and aryl amino groups.
- Indolin-6-yl vs. Propen-2-yl : The target compound replaces the propen-2-yl group with an indolin-6-yl moiety, introducing a bicyclic structure that could alter steric and electronic properties compared to analogs.
Substituent Effects :
- 249–251°C for 4c) due to reduced crystal packing efficiency .
- Electron-Donating Groups (e.g., OCH₃ in 4c): The 4-methoxyphenyl group in 4c increases solubility and raises the melting point (249–251°C) compared to non-polar substituents .
- Hybrid Systems (e.g., Quinolin-8-yloxy in 5): Incorporation of quinoline (5) introduces planar aromaticity and hydrogen-bonding sites, which may enhance intercalation with DNA or tubulin .
Q & A
Q. Key Methodological Steps :
- Reaction Conditions : Reflux in acetic acid (80–100°C) for 6–12 hours.
- Workup : Cooling, filtration, and recrystallization from polar solvents.
- Yield Optimization : Adjust stoichiometry (1:1 molar ratio) and solvent polarity.
How is the structural integrity of this compound validated post-synthesis?
Basic Research Question
Structural confirmation relies on ¹H/¹³C-NMR , elemental analysis , and melting point consistency . For example:
- ¹H-NMR (DMSO-d₆): Peaks at δ 10.29 (2NH), 8.38 (aromatic protons), and 3.84 ppm (OCH₃) confirm functional groups .
- Elemental Analysis : Calculated vs. experimental values (e.g., C: 56.27% vs. 56.39% for compound 4b ) ensure purity .
- High-Resolution Mass Spectrometry (HRMS) and IR may supplement characterization .
What in vitro assays are used to evaluate the cytotoxic activity of this compound?
Basic Research Question
Standard assays include:
- MTT/Proliferation Assays : IC₅₀ determination against cancer cell lines (e.g., HepG2, MCF-7).
- Apoptosis Markers : Caspase-3/7 activation and Annexin V/PI staining via flow cytometry .
- Comparative Controls : Doxorubicin or cisplatin as positive controls.
Data Interpretation : Activity is structure-dependent. For example, chlorophenyl-substituted analogs (4b ) show higher potency (IC₅₀ = 5.2 µM) than bromophenyl derivatives (4c , IC₅₀ = 7.8 µM) .
How do structural modifications in the benzamide moiety influence cytotoxic activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., -NO₂ in 4d ) enhance apoptosis induction by stabilizing ligand-target interactions.
- Hydrophobic Substituents (e.g., thiazole in 4b ) improve membrane permeability and VEGFR-2 inhibition .
- Methoxy Positioning : 3,4,5-Trimethoxy groups optimize hydrogen bonding with kinase domains .
Q. Experimental Design for SAR :
- Analog Library Synthesis : Vary substituents on the benzamide and indole-furan core.
- Dose-Response Profiling : Compare IC₅₀ across analogs and cell lines.
What computational methods predict the binding affinity of this compound to target proteins?
Advanced Research Question
Molecular Docking (e.g., AutoDock Vina) and MD Simulations are used to model interactions with targets like VEGFR-2 or SIRT1:
- Docking Studies : Identify key residues (e.g., Lys868 in VEGFR-2) forming hydrogen bonds with methoxy groups .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features critical for activity .
- Validation : Compare computational binding scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values .
Are there discrepancies in crystallographic data for related benzamide derivatives?
Advanced Research Question
Crystallographic analyses (e.g., N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide in ) may show variability in bond angles or packing due to:
Q. Resolution Strategies :
- Use high-resolution synchrotron data (≤1.0 Å).
- Validate with complementary techniques (PXRD, DSC) .
How is apoptosis induction mechanistically linked to this compound’s structural features?
Advanced Research Question
The furan-indole-benzamide scaffold triggers mitochondrial apoptosis via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
